molecular formula C20H19N3OS B2402141 2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536704-95-7

2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2402141
CAS RN: 536704-95-7
M. Wt: 349.45
InChI Key: JFYPYPFJULDCRZ-UHFFFAOYSA-N
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Description

The compound “2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a chemical compound with the molecular formula C20H19N3OS . It is a complex organic compound that falls under the category of heterocyclic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 1,3,4-thiadiazole thioglycosides linked to a substituted arylidine system were synthesized via heterocyclization via click 1,3-dipolar cycloaddition . The click strategy was used for the synthesis of new 1,3,4-thiadiazole and 1,2,3-triazole hybrid glycoside-based indolyl systems as novel hybrid molecules by reacting azide derivatives with the corresponding acetylated glycosyl terminal acetylenes .


Molecular Structure Analysis

The molecular structure of “2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” is complex, with multiple rings and functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The indole ring is further substituted with a pyrimidoindole moiety, which adds another layer of complexity to the molecular structure .

Scientific Research Applications

Organic Synthesis

The Bartoli indole synthesis, which involves vinyl magnesium halides and ortho-substituted nitroarenes, can be a key step in preparing complex indoles . Researchers can leverage this compound as a versatile building block for synthesizing other indole-based molecules. Its reactivity and regioselectivity in various reactions (e.g., cross-coupling, cyclization) are worth exploring.

Safety And Hazards

The safety and hazards associated with “2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one” are not explicitly mentioned in the literature .

properties

IUPAC Name

3-(4-methylphenyl)-2-propan-2-ylsulfanyl-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-12(2)25-20-22-17-15-6-4-5-7-16(15)21-18(17)19(24)23(20)14-10-8-13(3)9-11-14/h4-12,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYPYPFJULDCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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